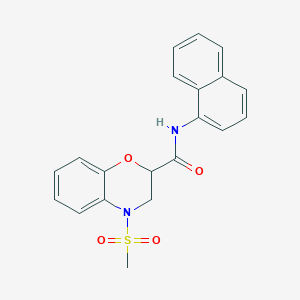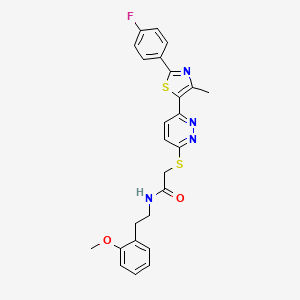![molecular formula C22H31N5O B11246366 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246366.png)
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its systematic name N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide , has the molecular formula C19H24N4O with a molecular weight of approximately 324.43 g/mol. It features a piperazine ring and a pyrimidine core, making it an intriguing molecule for scientific exploration.
Méthodes De Préparation
Synthetic Routes:
The synthetic routes for this compound involve the condensation of appropriate starting materials. While specific details may vary, a common approach includes the reaction of a piperazine derivative (such as 4-tert-butylpiperazine) with a pyrimidine precursor (e.g., 4-aminopyrimidine) under suitable conditions. The tert-butylbenzoyl group is introduced during the synthesis.
Industrial Production:
Industrial-scale production methods typically employ efficient and scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. Unfortunately, precise industrial methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The tert-butylbenzoyl group may undergo oxidation under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.
Reduction: Reduction of the carbonyl group or other moieties is possible.
Common Reagents and Conditions:
Base-Catalyzed Hydrolysis: To remove protecting groups.
Nucleophiles: For substitution reactions.
Reduction Agents: Such as hydrides (e.g., LiAlH) for reduction steps.
Major Products:
The major products depend on the specific reactions performed. Cleavage of the tert-butylbenzoyl group or modification of the piperazine ring can yield diverse derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated as potential drug candidates due to its structural features.
Chemical Biology: Used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: May serve as a building block for more complex molecules.
Mécanisme D'action
The precise mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with proteins, receptors, or enzymes. Further studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, researchers often compare this compound to related piperazine-based or pyrimidine-containing molecules. Its unique combination of functional groups sets it apart.
Propriétés
Formule moléculaire |
C22H31N5O |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N5O/c1-16-15-19(25(5)6)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(2,3)4/h7-10,15H,11-14H2,1-6H3 |
Clé InChI |
QMNGTOOCSGDLSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246288.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11246293.png)
![3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11246304.png)
![N-benzyl-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11246313.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11246335.png)
![ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11246343.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246347.png)
![N-(2-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246349.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11246356.png)
![6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246359.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246376.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide](/img/structure/B11246385.png)

